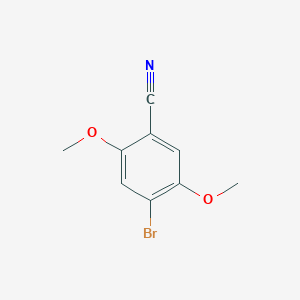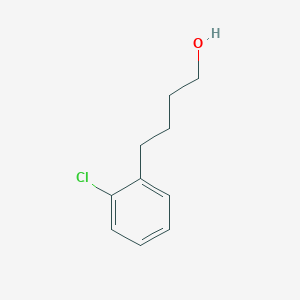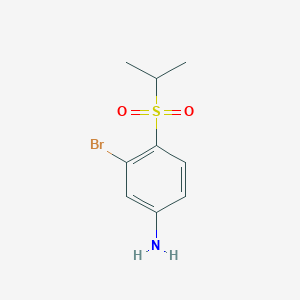
3-Bromo-4-(propane-2-sulfonyl)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(propane-2-sulfonyl)-phenylamine is an organic compound characterized by the presence of a bromine atom, a propane-2-sulfonyl group, and an amine group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(propane-2-sulfonyl)-phenylamine typically involves the bromination of 4-(propane-2-sulfonyl)-phenylamine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of 4-(propane-2-sulfonyl)-phenylamine.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: 4-(propane-2-sulfonyl)-phenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Brom-4-(propan-2-sulfonyl)-phenylamine hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann zur Untersuchung der Enzyminhibition und Protein-Interaktionen verwendet werden.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Brom-4-(propan-2-sulfonyl)-phenylamine beinhaltet seine Interaktion mit spezifischen molekularen Zielen wie Enzymen oder Rezeptoren. Das Bromatom und die Sulfonylgruppe spielen eine entscheidende Rolle bei der Bindung an die aktiven Zentren dieser Ziele, wodurch ihre Aktivität moduliert wird. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Zielmolekül ab.
Ähnliche Verbindungen:
- 3-Brom-4-(propan-2-sulfonyl)-benzoesäure
- 3-Fluor-4-(propan-2-sulfonyl)-benzoesäure
- 3-Brom-4-(propan-2-sulfonyl)-ethoxybenzol
Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen ist 3-Brom-4-(propan-2-sulfonyl)-phenylamine durch das Vorhandensein der Aminogruppe einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Die Aminogruppe ermöglicht zusätzliche Interaktionen mit biologischen Zielen, was sie zu einer wertvollen Verbindung in der medizinischen Chemie macht.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(propane-2-sulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-4-(propane-2-sulfonyl)-benzoic acid
- 3-Fluoro-4-(propane-2-sulfonyl)-benzoic acid
- 3-Bromo-4-(propane-2-sulfonyl)-ethoxybenzene
Comparison: Compared to these similar compounds, 3-Bromo-4-(propane-2-sulfonyl)-phenylamine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological activity. The amine group allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C9H12BrNO2S |
|---|---|
Molekulargewicht |
278.17 g/mol |
IUPAC-Name |
3-bromo-4-propan-2-ylsulfonylaniline |
InChI |
InChI=1S/C9H12BrNO2S/c1-6(2)14(12,13)9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 |
InChI-Schlüssel |
YMLXAAISMZDPIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12065007.png)

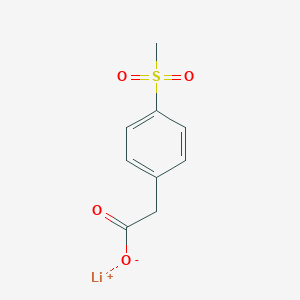

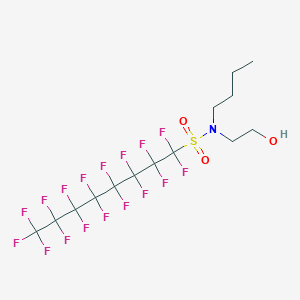
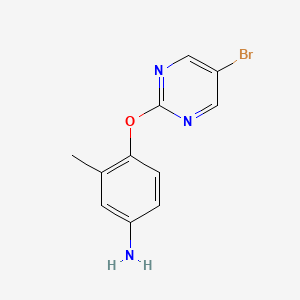
![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)



![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)
